

Spectroscopic Profile of 4-(1,2,2-Triphenylvinyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(1,2,2-Triphenylvinyl)phenol**

Cat. No.: **B1312234**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(1,2,2-triphenylvinyl)phenol**, a key intermediate in the synthesis of various functional materials, including those with aggregation-induced emission (AIE) properties. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

4-(1,2,2-Triphenylvinyl)phenol, with the chemical formula $C_{26}H_{20}O$ and a molecular weight of 348.44 g/mol, is a derivative of tetraphenylethylene. Its unique structural and photophysical properties make it a valuable building block in the development of novel materials for applications in organic electronics, bio-imaging, and sensing. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(1,2,2-triphenylvinyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **4-(1,2,2-Triphenylvinyl)phenol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.41	s	1H	Ar-OH
7.18 - 7.08	m	9H	Ar-H
7.02 - 6.98	m	6H	Ar-H
6.82	d, $J = 8.4$ Hz	2H	Ar-H (ortho to -C=C)
6.57	d, $J = 8.4$ Hz	2H	Ar-H (ortho to -OH)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for **4-(1,2,2-Triphenylvinyl)phenol**

Chemical Shift (δ , ppm)	Assignment
156.5	C-OH
144.1	C=C (quaternary)
141.2	C=C (quaternary)
139.5	Ar-C (quaternary)
134.3	Ar-C (quaternary)
132.5	Ar-CH
131.2	Ar-CH
128.3	Ar-CH
128.2	Ar-CH
126.9	Ar-CH
126.7	Ar-CH
115.2	Ar-CH (ortho to -OH)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **4-(1,2,2-Triphenylvinyl)phenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad, Strong	O-H stretch (phenolic)
3055	Medium	Aromatic C-H stretch
3025	Medium	Aromatic C-H stretch
1605	Strong	C=C aromatic ring stretch
1508	Strong	C=C aromatic ring stretch
1442	Medium	C-H bend (aromatic)
1255	Strong	C-O stretch (phenol)
835	Strong	C-H out-of-plane bend (para-substituted)
765	Strong	C-H out-of-plane bend (monosubstituted)
698	Strong	C-H out-of-plane bend (monosubstituted)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-(1,2,2-Triphenylvinyl)phenol**

m/z	Relative Intensity (%)	Assignment
348.15	100	[M] ⁺ (Molecular Ion)
271.12	25	[M - C ₆ H ₅] ⁺
193.07	15	[M - C ₁₂ H ₉] ⁺
165.07	30	[C ₁₃ H ₉] ⁺
77.04	10	[C ₆ H ₅] ⁺

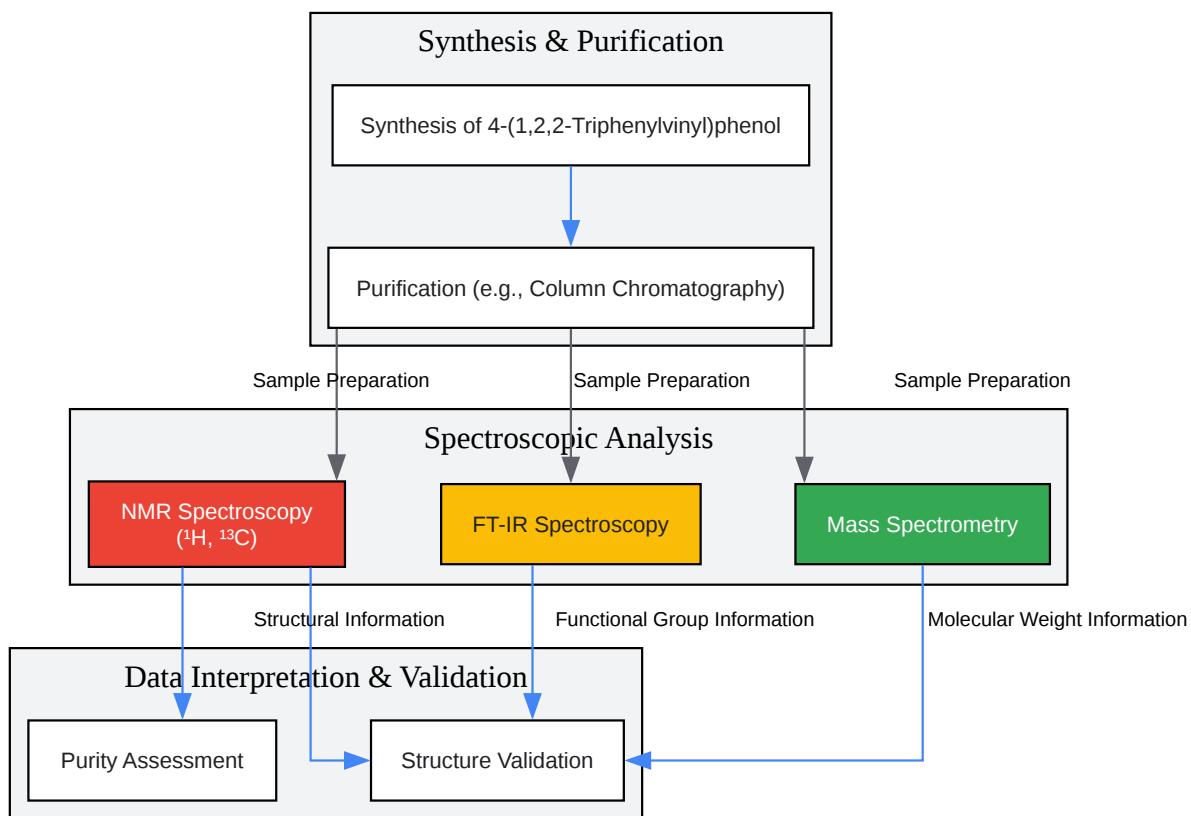
Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Instrumentation: A Bruker AVANCE III 400 MHz spectrometer was used for both ^1H and ^{13}C NMR analysis.
- Sample Preparation: Approximately 10-15 mg of **4-(1,2,2-triphenylvinyl)phenol** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: The ^1H NMR spectrum was acquired at 400 MHz with a spectral width of 16 ppm. A total of 16 scans were accumulated with a relaxation delay of 1.0 second. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum was recorded at 100 MHz. The spectrum was obtained with a spectral width of 240 ppm, accumulating 1024 scans with a relaxation delay of 2.0 seconds. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

Infrared (IR) Spectroscopy


- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory was utilized.
- Sample Preparation: A small amount of the solid **4-(1,2,2-triphenylvinyl)phenol** was placed directly onto the diamond crystal of the ATR accessory.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} . A total of 16 scans were co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source was employed.
- Sample Preparation: The sample was dissolved in a mixture of methanol and dichloromethane (1:1 v/v) to a final concentration of approximately 1 mg/mL.
- Data Acquisition: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 μ L/min. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120 °C.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **4-(1,2,2-triphenylvinyl)phenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

This diagram outlines the logical flow from the initial synthesis and purification of the compound to its comprehensive analysis using various spectroscopic techniques. The data obtained from each technique contributes to the final validation of the chemical structure and assessment of its purity, which are critical steps in any chemical research and development process.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-(1,2,2-Triphenylvinyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312234#spectroscopic-data-for-4-1-2-2-triphenylvinyl-phenol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com